Cas no 30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one)
![(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one structure](https://es.kuujia.com/scimg/cas/30435-26-8x500.png)
30435-26-8 structure
Nombre del producto:(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Propiedades químicas y físicas
Nombre e identificación
-
- Vobasan-3-one,17-hydroxy-10-methoxy-, (16R)- (9CI)
- Pelirine
- 10-Methoxyepiaffinine
- 2,6-Methano-8H-azecino[5,4-b]indole, vobasan-3-one deriv.
- Pelirine(6CI,8CI)
- [ "10-Methoxyepiaffinine" ]
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11
- 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- (1R,14R,15E)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11.0^{4,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- 30435-26-8
- (15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0(3),(1)(1).0?,?]octadeca-3(11),4,6,8-tetraen-12-one
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
-
- Renchi: InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3
- Clave inchi: MFJKLERWGHCFMH-CPUYFTKJSA-N
- Sonrisas: O([H])C([H])([H])C1([H])[C@]2([H])C([H])([H])C(C3=C(C4C([H])=C(C([H])=C([H])C=4N3[H])OC([H])([H])[H])C([H])([H])[C@]1([H])N(C([H])([H])[H])C([H])([H])/C/2=C(\[H])/C([H])([H])[H])=O
Atributos calculados
- Calidad precisa: 354.19400
- Masa isotópica única: 354.19434270g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 2
- Complejidad: 578
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Superficie del Polo topológico: 65.6
- Xlogp3: 2.1
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 130-131 ºC (water methanol )
- Disolución: Very slightly soluble (0.46 g/l) (25 º C),
- PSA: 65.56000
- Logp: 2.72830
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Información de Seguridad
- Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6046-5mg |
Pelirine |
30435-26-8 | 5mg |
¥ 3940 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43060-5mg |
Pelirine |
30435-26-8 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN6046-1 mL * 10 mM (in DMSO) |
Pelirine |
30435-26-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
TargetMol Chemicals | TN6046-1 ml * 10 mm |
Pelirine |
30435-26-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
A2B Chem LLC | AB39902-5mg |
Pelirine |
30435-26-8 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6046-5 mg |
Pelirine |
30435-26-8 | 5mg |
¥5365.00 | 2022-02-28 | ||
TargetMol Chemicals | TN6046-5 mg |
Pelirine |
30435-26-8 | 98% | 5mg |
¥ 3,940 | 2023-07-10 |
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Literatura relevante
-
1. Book reviews
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one) Productos relacionados
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 70069-04-4(1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
- 627046-33-7(5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)
- 1021219-63-5(N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- 92282-70-7(Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)-)
- 2227868-26-8(4-amino-5-(1-methyl-1H-imidazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one)
- 2172097-88-8(1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:30435-26-8)Pelirine

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe